molecular formula C6H5BrN2O2 B13006747 (4-Bromopyridin-2-yl)carbamic acid

(4-Bromopyridin-2-yl)carbamic acid

Cat. No.: B13006747
M. Wt: 217.02 g/mol
InChI Key: DQLROJBYDGSHMG-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)carbamic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromopyridin-2-yl)carbamic acid typically involves the reaction of 4-bromopyridine with carbamic acid derivatives. One common method is the reaction of 4-bromopyridine with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Bromopyridin-2-yl)carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-aminopyridin-2-yl)carbamic acid derivatives .

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-yl)carbamic acid involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-Bromopyridin-2-yl)carbamic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

(4-bromopyridin-2-yl)carbamic acid

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(3-4)9-6(10)11/h1-3H,(H,8,9)(H,10,11)

InChI Key

DQLROJBYDGSHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)NC(=O)O

Origin of Product

United States

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